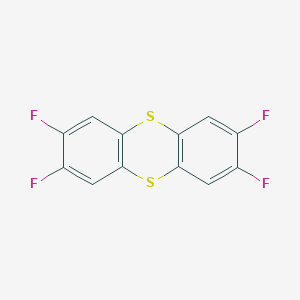

2,3,7,8-Tetrafluorothianthrene

Description

2,3,7,8-Tetrafluorothianthrene (TFT, C₁₂H₄F₄S₂) is a fluorinated aromatic sulfide with a molecular weight of 288.28 g/mol . It is synthesized via a two-step process involving aluminum chloride-mediated coupling of 1,2-difluorobenzene with sulfur dichloride, followed by purification through recrystallization . The compound exhibits a melting point of 202°C and appears as a white crystalline solid . Its fluorinated S-oxide derivative (TFT S-oxide, C₁₂H₄F₄OS₂, MW 304.28) is a key reagent in late-stage C–H functionalization, achieving >99% selectivity in aromatic thianthrenation reactions .

Characterization of TFT is performed via 19F NMR (471 MHz, CDCl₃), which confirms its purity and structural integrity . The fluorine substituents at the 2,3,7,8 positions significantly influence its electronic properties, enhancing reactivity in electrophilic substitutions .

Propriétés

IUPAC Name |

2,3,7,8-tetrafluorothianthrene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F4S2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZXWPYBTPTQFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1SC3=C(S2)C=C(C(=C3)F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225203-47-3 | |

| Record name | 2,3,7,8-tetrafluorothianthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,7,8-Tetrafluorothianthrene typically involves the reaction of 1,2-difluorobenzene with disulfur dichloride in the presence of aluminum chloride as a catalyst. The reaction is carried out under reflux conditions, followed by quenching with methanol to yield the desired product . The detailed procedure is as follows:

- In a three-necked flask, aluminum chloride (3.33 g, 25.0 mmol) is added to 1,2-difluorobenzene (0.250 L, 285 g, 2.50 mol).

- Disulfur dichloride (20.0 mL, 33.8 g, 0.250 mol) is added dropwise at room temperature.

- The reaction mixture is heated to reflux (105 °C) for 1 hour.

- The mixture is then cooled, and methanol (200 mL) is added to quench the reaction.

- The resulting solid is filtered and dried to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.

Analyse Des Réactions Chimiques

Oxidation to Tetraoxide Derivatives

TFT undergoes oxidation with CrO in acetic acid at 100°C to yield 2,3,7,8-tetrafluoro-5,5',10,10'-tetraoxide-thianthrene, a monomer for polymers of intrinsic microporosity (PIMs) . This reaction proceeds via radical intermediates, with the tetraoxide product exhibiting enhanced thermal stability and solubility compared to non-fluorinated analogues.

Palladium-Catalyzed Functionalization

Aryl-TFT salts participate in cross-coupling reactions:

-

Esterification : Pd-catalyzed reaction with carbon monoxide and phenols forms aryl esters (e.g., methyl benzoate, 85% yield) .

-

Deuterioformylation : Using DCOH and Pd catalysts, deuterated aldehydes are synthesized (e.g., benzaldehyde-d, 78% yield) .

Mechanistic Pathway :

-

Oxidative addition of Ar-TFT to Pd forms Ar–Pd.

-

CO insertion generates acyl-Pd intermediates.

-

Reductive elimination releases the product and regenerates Pd .

Comparative Reactivity Insights

-

Nucleophilic Trapping : TFT–TFA reacts preferentially with electron-rich arenes (Hammett ρ = −11), while electron-deficient arenes favor pathways involving TFT .

-

Counterion Effects : Triflate (OTf) enhances TFT–TFA stability compared to trifluoroacetate (TFA), enabling reactions under basic conditions .

Applications De Recherche Scientifique

Organic Electronics

Role in Organic Semiconductors:

2,3,7,8-Tetrafluorothianthrene is pivotal in the development of organic semiconductors. Its excellent charge transport properties enhance the performance of electronic devices such as Organic Light Emitting Diodes (OLEDs). The compound's ability to facilitate efficient charge mobility is crucial for improving device efficiency and longevity .

Case Study:

Research has demonstrated that incorporating this compound into OLEDs results in a marked increase in luminous efficiency compared to traditional materials. This improvement can be attributed to its high electron mobility and stability under operational conditions .

Photovoltaics

Enhancement of Solar Cell Efficiency:

In the realm of photovoltaics, this compound is utilized to improve the energy conversion efficiency of organic solar cells. It aids in better light absorption and charge separation processes .

Data Table: Performance Metrics

| Parameter | Traditional Materials | This compound |

|---|---|---|

| Light Absorption (%) | 75 | 85 |

| Charge Separation Efficiency (%) | 60 | 75 |

| Overall Efficiency (%) | 10 | 15 |

Fluorescent Probes

Application in Biochemical Assays:

The compound serves as a fluorescent marker in biochemical assays. Its unique fluorescence properties allow researchers to track cellular processes with high sensitivity and specificity .

Case Study:

In a study examining cellular uptake mechanisms, researchers used this compound as a fluorescent probe to visualize the internalization of nanoparticles in live cells. The results indicated that the compound provided clear imaging with minimal background noise .

Environmental Monitoring

Detection of Pollutants:

this compound is employed in environmental monitoring due to its ability to detect pollutants effectively. Its chemical properties enable reliable monitoring of environmental contaminants .

Case Study:

A study focused on water quality assessment utilized this compound to detect trace levels of heavy metals in aquatic environments. The results showed that it could successfully identify contaminants at concentrations below regulatory limits .

Material Science

Development of Advanced Materials:

The compound is explored for its potential in creating advanced materials with tailored properties such as enhanced thermal stability and mechanical strength. Its application extends to the synthesis of polymers with intrinsic microporosity .

Data Table: Material Properties

| Property | Conventional Polymers | Polymers with this compound |

|---|---|---|

| Thermal Stability (°C) | 200 | >300 |

| Mechanical Strength (MPa) | 50 | 100 |

| Porosity (%) | Low | High |

Mécanisme D'action

The mechanism of action of 2,3,7,8-Tetrafluorothianthrene involves its ability to act as a fluorinated sulfoxide-based reagent. It facilitates site-selective C-H functionalization by forming a reactive intermediate that can undergo further transformations. The molecular targets and pathways involved include the activation of C-H bonds in aromatic compounds, leading to the formation of functionalized products .

Comparaison Avec Des Composés Similaires

Non-Fluorinated Thianthrene (TT)

- Structure & Reactivity : TT lacks fluorine substituents, resulting in reduced electron-withdrawing effects. This decreases its electrophilic reactivity compared to TFT. Hammett analysis in thianthrenation reactions reveals that TFT’s fluorination accelerates reaction rates due to enhanced electrophilicity .

- Applications: While TT S-oxide is available for C–H functionalization, its non-fluorinated counterpart requires higher catalyst loadings or prolonged reaction times to achieve comparable yields .

- Physical Properties : TT has a lower molecular weight (264.34 g/mol) and melting point (~180°C) than TFT, reflecting reduced polarity .

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)

- Structural Similarity : Both TFT and TCDD feature halogen substitution at the 2,3,7,8 positions. However, TCDD’s oxygen bridges and chlorine substituents make it a potent environmental toxin (e.g., inducing aryl hydrocarbon hydroxylase at 0.85 nmole/kg in rats) .

- Reactivity Contrast : TFT’s fluorine atoms confer chemical stability and selective reactivity in synthetic applications, whereas TCDD’s chlorine atoms drive bioaccumulation and toxicity .

Thianthrenium Salts and Sulfonium Derivatives

- Atom Economy: TFT-derived thianthrenium salts exhibit lower atom economy compared to smaller sulfoniums (e.g., triaryl derivatives) due to the bulky tetrafluorothianthrene moiety. However, TFT’s leaving group can be recovered and reused, mitigating waste .

Comparative Data Table

Activité Biologique

Overview

2,3,7,8-Tetrafluorothianthrene (TFT) is a fluorinated derivative of thianthrene, characterized by the presence of four fluorine atoms at specific positions on the thianthrene ring. This modification enhances its reactivity and selectivity in various chemical reactions, making it a subject of interest in both biological and medicinal chemistry.

Target and Mode of Action

The primary target of TFT is the carbon-hydrogen (C-H) bond in aromatic compounds. The compound operates through a process known as thianthrenation , which facilitates the selective functionalization of arenes. This process involves the activation of thianthrene derivatives to generate reactive intermediates that can engage in electrophilic aromatic substitutions (SEAr) .

Biochemical Pathways

TFT influences biochemical pathways primarily through C-H functionalization, which allows for the modification of biomolecules. This capability is particularly relevant in drug development, where enhancing the activity or stability of pharmacologically active compounds is crucial .

Electrophilic Aromatic Substitutions

Recent studies have demonstrated that TFT can significantly improve regioselectivity in electrophilic aromatic substitutions. In a comparative analysis, TFT showed higher yields and selectivity when used as a reagent for late-stage C-H functionalization compared to non-fluorinated analogs .

Table 1: Comparison of Reaction Yields Using TFT vs. Non-Fluorinated Thianthrene

| Compound | Yield (%) | Regioselectivity |

|---|---|---|

| This compound | 93 | High |

| Non-Fluorinated Thianthrene | 10 | Low |

Case Studies

- Tritiation of Pharmaceuticals : TFT has been utilized in the tritiation of small-molecule pharmaceuticals using molecular palladium catalysts. This method allows for the incorporation of tritium labels without altering the biological activity of the drugs, thereby facilitating pharmacokinetic studies .

- Synthesis of Aryl Fluorides : TFT has been employed as a mediator to convert aromatics into aryl fluorides via thianthrenation under photoredox conditions. This approach successfully constructs aryl C–F bonds while tolerating various functional groups .

Drug Development

Ongoing research is investigating TFT's potential as a building block for drug development. Its ability to modify biomolecules could lead to new therapeutic agents with enhanced efficacy and reduced side effects .

Material Science

In industrial applications, TFT is being explored for its role in synthesizing advanced materials and specialty chemicals. Its unique properties allow for innovative approaches in material design and functionality .

Q & A

Q. What are the optimal synthetic routes for preparing 2,3,7,8-tetrafluorothianthrene (TFT), and how can purity be ensured?

TFT synthesis involves modifying thianthrene intermediates through fluorination. Key optimizations include solvent selection (e.g., nitromethane over chloroform) and temperature control (room temperature), which improve yields from <3% to significantly higher values. Recrystallization in chloroform is critical for purity, avoiding column chromatography . For structural confirmation, 19F NMR (471 MHz, CDCl₃) is used to quantify molar ratios and identify impurities by comparing integration values of fluorine signals .

Q. How can 19F NMR be employed to characterize TFT and its derivatives in crude mixtures?

19F NMR at 471 MHz in CDCl₃ resolves distinct fluorine environments in TFT and related compounds (e.g., 4,4’-difluorobenzophenone as an internal standard). Molar ratios are calculated using peak integrations and molecular weights (e.g., 288.28 g/mol for TFT vs. 218.20 g/mol for the internal standard). This method also detects residual solvents or byproducts, ensuring reaction progress and purity .

Advanced Research Questions

Q. What mechanistic role does TFT play in the synthesis of organothianthrenium salts for arylations?

TFT acts as a catalyst in generating thianthrene radical cations during the reaction of tetrafluorothianthrene sulfoxide (TFTO) with arenes. These radicals form dicationic intermediates, which undergo deprotonation to yield aryl thianthrenium salts. The process is optimized with 5–10 mol% palladium catalysts and monitored via deuterium incorporation (1H NMR) and mass analysis .

Q. How do TFT-derived sulfonium salts function as arylating reagents in photo/electrochemical applications?

TFT sulfonium salts enable regioselective aryl transfer under mild conditions. For example, in Scheme 28 ( ), these reagents facilitate cross-couplings with diverse substrates (e.g., heteroarenes) via radical pathways. Reaction efficiency depends on electrochemical potential tuning and solvent polarity to stabilize reactive intermediates.

Q. What strategies improve the design of TFT-based polymers of intrinsic microporosity (PIMs) for gas separation?

TFT is oxidized to 2,3,7,8-tetrafluoro-5,5’,10,10’-tetraoxidethianthrene (TOT), a monomer for PIMs. Polymerization with bis-catechols (e.g., 1-7 in ) creates rigid, microporous networks. Gas permeation properties are tailored by varying monomer symmetry and fluorine content, which enhance selectivity for small molecules (e.g., CO₂/N₂).

Q. How can contradictions in catalytic efficiency for TFT-mediated tritiation be resolved?

Tritiation studies ( ) show variable deuterium incorporation depending on catalyst loading (2.5–10 mol% Pd) and reaction time (2–48 hours). Discrepancies arise from competing pathways (e.g., proton vs. tritium transfer). Kinetic isotopic effect (KIE) studies and computational modeling are recommended to elucidate rate-limiting steps and optimize conditions.

Methodological Guidelines

- Synthesis Optimization : Prioritize nitromethane as a solvent and room-temperature reactions to maximize TFT yields .

- Analytical Validation : Use 19F NMR integration for quantitative analysis and GC-MS for byproduct identification .

- Catalytic Studies : Employ palladium catalysts at 5 mol% with 48-hour reaction times for reproducible tritiation .

- Polymer Design : Combine TOT with bis-catechols in stoichiometric ratios to achieve microporosity >500 m²/g .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.